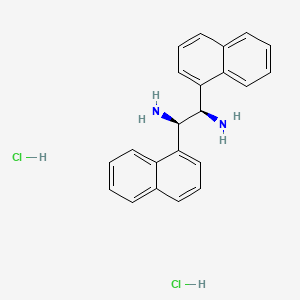

(R,R)-1,2-Bis(1-naphthyl)-1,2-ethanediamine dihydrochloride

Description

(R,R)-1,2-Bis(1-naphthyl)-1,2-ethanediamine dihydrochloride (CAS: 1052707-27-3) is a chiral diamine salt characterized by two 1-naphthyl substituents at the 1,2-positions of an ethylenediamine backbone, with (R,R)-stereochemistry. Its molecular formula is C₂₂H₂₂Cl₂N₂ (molecular weight: 385.33 g/mol), and it exhibits a high optical activity of [α]²²/D +258.0° (c = 1 in H₂O) . This compound is typically a white to off-white crystalline solid with a melting point of 219–224°C . It is widely utilized in asymmetric synthesis and chiral resolution, particularly as a precursor for synthesizing polymer-based chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) .

Properties

IUPAC Name |

(1R,2R)-1,2-dinaphthalen-1-ylethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2.2ClH/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)22(24)20-14-6-10-16-8-2-4-12-18(16)20;;/h1-14,21-22H,23-24H2;2*1H/t21-,22-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHNGCXWOHADIKG-XZHZQXPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(C(C3=CC=CC4=CC=CC=C43)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2[C@H]([C@@H](C3=CC=CC4=CC=CC=C43)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1055301-17-1 | |

| Record name | (1R,2R)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine Dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(R,R)-1,2-Bis(1-naphthyl)-1,2-ethanediamine dihydrochloride, commonly referred to as (R,R)-N,N'-bis(1-naphthyl)ethylenediamine dihydrochloride, is a chiral diamine compound with significant implications in various biological activities. This compound is primarily recognized for its role as a ligand in asymmetric catalysis and has garnered attention for its potential therapeutic applications.

- Molecular Formula : C22H22Cl2N2

- Molecular Weight : 385.33 g/mol

- CAS Number : 1055301-17-1

- IUPAC Name : (1R,2R)-1,2-Dinaphthalen-1-ylethane-1,2-diamine; dihydrochloride

- Purity : Typically ≥ 95% .

The biological activity of (R,R)-1,2-bis(1-naphthyl)-1,2-ethanediamine dihydrochloride is largely attributed to its ability to interact with various biological targets. Its structure allows it to form complexes with metal ions, which can enhance catalytic activity in biochemical reactions. Additionally, it has been studied for its antioxidant properties and its role in modulating reactive oxygen species (ROS) production .

1. Antioxidant Properties

Research indicates that (R,R)-1,2-bis(1-naphthyl)-1,2-ethanediamine dihydrochloride exhibits significant antioxidant activity. It has been shown to scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial in protecting cells from damage caused by ROS, which are implicated in various diseases including cancer and cardiovascular disorders .

2. Role in Asymmetric Synthesis

The compound serves as an effective chiral ligand in asymmetric synthesis processes. Its application in catalysis has been demonstrated to enhance the enantioselectivity of various chemical reactions, making it valuable in the pharmaceutical industry for the synthesis of chiral drugs .

3. Potential Anticancer Activity

Recent studies have explored the anticancer potential of (R,R)-1,2-bis(1-naphthyl)-1,2-ethanediamine dihydrochloride. It has been observed to inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected include those related to ROS modulation and apoptosis induction .

Case Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity of various compounds, (R,R)-1,2-bis(1-naphthyl)-1,2-ethanediamine dihydrochloride was tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals. The results indicated a significant reduction in DPPH levels at concentrations as low as 50 µM, suggesting robust antioxidant activity.

| Concentration (µM) | % DPPH Scavenging |

|---|---|

| 25 | 30 |

| 50 | 55 |

| 100 | 85 |

Case Study 2: Anticancer Activity Evaluation

A study conducted on human breast cancer cell lines demonstrated that treatment with (R,R)-1,2-bis(1-naphthyl)-1,2-ethanediamine dihydrochloride resulted in a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 25 | 60 |

| 50 | 35 |

Scientific Research Applications

Applications in Asymmetric Synthesis

Chiral Catalysts

(R,R)-1,2-Bis(1-naphthyl)-1,2-ethanediamine dihydrochloride is extensively used as a chiral ligand in asymmetric synthesis. It facilitates the formation of enantiomerically enriched products through various catalytic processes. For example, it has been employed in the synthesis of chiral amines and other pharmaceuticals where stereochemistry is crucial.

Case Study: Synthesis of Chiral Monomers

In a study published in Analytical and Bioanalytical Chemistry, researchers synthesized N,N′-[(R,R)-1,2-di-1-naphthyl-ethylene]bis(2-propenamide) using (R,R)-1,2-bis(1-naphthyl)-1,2-ethanediamine dihydrochloride as a precursor. This chiral monomer was then utilized to prepare polymeric chiral stationary phases for high-performance liquid chromatography (HPLC) .

Applications in Polymer Chemistry

Polymeric Chiral Stationary Phases

The compound serves as a building block for creating polymeric chiral stationary phases used in chromatography. These phases enhance the separation of enantiomers in complex mixtures.

| Application | Description |

|---|---|

| Chiral stationary phases | Used for HPLC to separate enantiomers |

| Polymer synthesis | Acts as a chiral monomer for polymeric materials |

Applications in Organocatalysis

(R,R)-1,2-Bis(1-naphthyl)-1,2-ethanediamine dihydrochloride has also been utilized as an organocatalyst in various reactions. Its ability to form stable complexes with metal ions enhances its utility in catalyzing reactions that require chirality.

Case Study: Organocatalytic Reactions

Research has shown that this compound can effectively catalyze the formation of cyclic carbonates from epoxides and carbon dioxide under mild conditions. This reaction is significant for developing sustainable chemical processes .

Applications in Material Science

The compound's structural properties make it suitable for applications in material science, particularly in the development of advanced materials with specific optical and electronic properties.

Comparison with Similar Compounds

Naphthyl-Substituted Analogues

Key Differences :

- Stereochemistry : The (R,R)-enantiomer is distinguished from the (S,S)-form by its optical activity and enantioselective applications .

- Substituent Number : N-(1-Naphthyl)ethylenediamine dihydrochloride has only one naphthyl group, reducing steric bulk and limiting its utility in asymmetric catalysis compared to the bis-naphthyl derivative .

Phenyl-Substituted Analogues

Key Differences :

- Electronic Effects : Fluorine and methoxy substituents alter electronic properties. The electron-withdrawing -F group enhances stability in catalytic intermediates, while -OMe increases electron density, favoring coordination to soft metals .

- Solubility : Hydroxyl groups in the 4-hydroxyphenyl derivative improve aqueous solubility, making it suitable for biological applications, unlike the hydrophobic bis-naphthyl compound .

Backbone-Modified Analogues

Key Differences :

- Schiff Base Derivatives : The imine-functionalized analogue in acts as a robust ligand for nickel catalysis due to enhanced metal-chelation stability.

- Simplified Backbone: Mono-naphthyl derivatives lack the steric hindrance required for enantioselective processes, limiting their use to non-chiral applications .

Preparation Methods

Asymmetric Catalytic Hydrogenation of Prochiral Diketone Oximes

The most robust method involves asymmetric catalytic hydrogenation of prochiral diketone oximes using chiral ruthenium catalysts. This approach, adapted from CN105294449B, proceeds via the following steps:

Reaction Scheme

-

Substrate Preparation : 1,2-Bis(1-naphthyl)ethane-1,2-dione oxime is synthesized from 1-naphthylacetophenone through oximation.

-

Catalytic Hydrogenation : The oxime undergoes asymmetric reduction using a chiral ruthenium catalyst (e.g., ) in polar solvents (DMF, ethanol) with ammonium formate as the hydrogen source.

-

Salt Formation : The free base amine is treated with hydrochloric acid to yield the dihydrochloride salt.

Optimization Parameters

-

Catalyst Loading : 0.93–1.0 mol% ruthenium catalyst achieves 89–96% yield.

-

Solvent Effects : Dimethylformamide (DMF) maximizes yield (96%) compared to ethanol (89%) due to improved substrate solubility.

-

Temperature and Time : Reactions proceed at 23–25°C for 12 hours under nitrogen.

Critical Data :

| Parameter | DMF Solvent | Ethanol Solvent |

|---|---|---|

| Yield | 96% | 89% |

| Chiral Purity (ee) | 96.3% | 96% |

| Reaction Time | 12 hours | 12 hours |

Homocoupling of 1-Chloromethylnaphthalene Precursors

An alternative route involves photocatalytic homocoupling of 1-chloromethylnaphthalene derivatives. Adapted from ChemicalBook, this method employs zinc and an iridium photocatalyst under blue LED irradiation:

Reaction Conditions

Limitations and Adaptations

-

This method primarily yields 1,2-bis(1-naphthyl)ethane , requiring subsequent amination and resolution steps to obtain the target diamine.

-

Chirality induction remains unaddressed, necessitating enantioselective amination or resolution.

Comparative Analysis of Methodologies

Efficiency and Scalability

| Method | Yield | ee (%) | Scalability |

|---|---|---|---|

| Asymmetric Hydrogenation | 89–96% | 96–99 | High (kg-scale demonstrated) |

| Homocoupling | 99%* | N/A | Moderate (requires additional steps) |

*Yield refers to the homocoupled hydrocarbon intermediate.

Industrial-Scale Production Insights

Commercial suppliers (e.g., Thermo Scientific) offer the compound at 95% purity with ≥99% ee, priced at €154–€505 per gram. Key process refinements include:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R,R)-1,2-Bis(1-naphthyl)-1,2-ethanediamine dihydrochloride?

- Methodology : The compound is typically synthesized via chiral resolution or asymmetric induction. For example, diastereomeric salt formation using chiral resolving agents (e.g., tartaric acid derivatives) can isolate the (R,R)-enantiomer. The dihydrochloride salt is then precipitated by treating the free base with HCl .

- Key Considerations : Monitor reaction pH to avoid racemization, and use polar solvents (e.g., ethanol/water mixtures) to enhance salt crystallization. Confirm purity via melting point (mp: 196–201°C, dec.) and elemental analysis .

Q. How is the enantiomeric purity of this compound validated?

- Methodology : Chiral HPLC with a cellulose-based column (e.g., Chiralcel OD-H) and a hexane/isopropanol mobile phase is standard. Compare retention times against (S,S)-enantiomer standards. Alternatively, circular dichroism (CD) spectroscopy can confirm optical activity .

- Data Interpretation : A ≥99% enantiomeric excess (ee) is achievable, as reported for structurally similar ethanediamine derivatives .

Q. What are the critical storage conditions to maintain stability?

- Protocol : Store in airtight, light-resistant containers at 4°C. The compound is hygroscopic; prolonged exposure to moisture may hydrolyze the dihydrochloride salt. Use desiccants (e.g., silica gel) in storage .

Advanced Research Questions

Q. How does (R,R)-1,2-Bis(1-naphthyl)-1,2-ethanediamine dihydrochloride function in asymmetric catalysis?

- Mechanistic Insight : The compound acts as a chiral ligand in transition metal complexes (e.g., Ru or Pd) for enantioselective hydrogenation or cross-coupling reactions. The bulky 1-naphthyl groups enforce a rigid geometry, enhancing stereocontrol .

- Experimental Design : Optimize metal-to-ligand ratios (typically 1:1–1:2) and solvent polarity (e.g., dichloromethane vs. THF) to balance reactivity and enantioselectivity .

Q. What analytical techniques resolve structural ambiguities in crystallographic studies?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL software refines the structure. Key parameters include R-factor (<5%) and Flack parameter (to confirm absolute configuration) .

- Case Study : For analogous ethanediamine derivatives, SC-XRD confirmed the (R,R)-configuration via torsion angles (C1–C2–N1–N2 ≈ 180°) and naphthyl group orientation .

Q. How can researchers address contradictions in spectroscopic data during characterization?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.